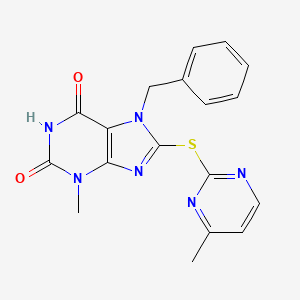
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione, also known as Bz-423, is a small molecule drug that has been widely studied for its potential therapeutic applications. This compound has been shown to have promising effects in treating a variety of diseases and conditions, including autoimmune disorders, cancer, and inflammation.
Mechanism of Action
The exact mechanism of action of 7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione is not fully understood, but it is thought to work by targeting the mitochondrial pathway of apoptosis. This pathway is involved in the programmed cell death of damaged or abnormal cells, and 7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione has been shown to induce apoptosis in cancer cells and immune cells.
Biochemical and Physiological Effects:
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the modulation of immune cell function. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione in lab experiments is its specificity for the mitochondrial pathway of apoptosis, which allows for targeted effects on specific cell types. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione. Some possible areas of focus include further studies on its mechanism of action, the development of more effective synthesis methods, and the exploration of its potential therapeutic applications in other diseases and conditions. Additionally, research could focus on the optimization of dosing and delivery methods to maximize its effectiveness and minimize potential side effects.
Synthesis Methods
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 7-benzyl-6-chloro-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione with a reducing agent, such as sodium borohydride, to produce the desired compound.
Scientific Research Applications
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. For example, research has shown that 7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione can be effective in treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. It has also been shown to have promising anti-cancer effects, particularly in the treatment of leukemia and lymphoma.
properties
IUPAC Name |
7-benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-11-8-9-19-16(20-11)27-18-21-14-13(15(25)22-17(26)23(14)2)24(18)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOWTMOQRPMSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-3-methyl-8-[(4-methylpyrimidin-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

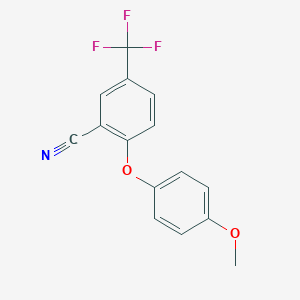
![1-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}naphthalen-2-yl 2-methylbenzoate](/img/structure/B2784422.png)
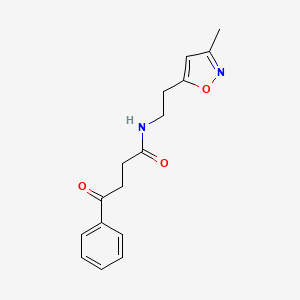
![3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2784427.png)
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide](/img/structure/B2784428.png)
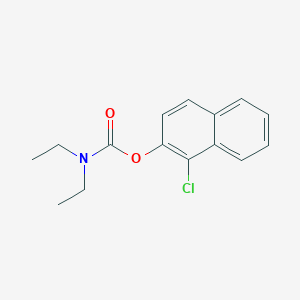
![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)

![2-[3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2784436.png)
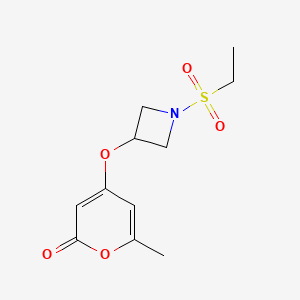
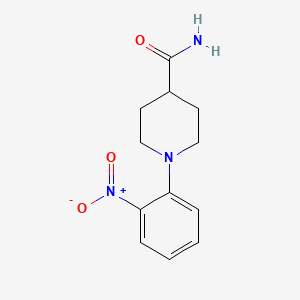

![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2784442.png)
![1-(5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2784443.png)